molecular formula C18H28N2O3 B2475284 tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate CAS No. 206273-84-9

tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate

Cat. No.: B2475284
CAS No.: 206273-84-9
M. Wt: 320.433
InChI Key: QOWULEZIYCNQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate is a nitrogen-containing piperidine derivative characterized by a tert-butyl carbamate (Boc) group at the 1-position and a 4-methoxybenzylamino substituent at the 4-position of the piperidine ring. This compound is part of a broader class of Boc-protected piperidines, which are widely used in medicinal chemistry as intermediates for synthesizing pharmaceuticals, agrochemicals, and bioactive molecules . The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 4-[(4-methoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-11-9-15(10-12-20)19-13-14-5-7-16(22-4)8-6-14/h5-8,15,19H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWULEZIYCNQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate typically involves the reaction of 4-(4-methoxybenzylamino)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.

Reaction Conditions Outcome Reference
Acidic deprotection4M HCl in dioxane, 5 hours at 25°CFree piperidine hydrochloride

Mechanism : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol.

Functionalization of the Benzylamino Group

The secondary amine in the benzylamino group undergoes alkylation and acylation reactions.

Alkylation with Electrophiles

Reaction Conditions Outcome Reference
N-AlkylationK₂CO₃, MeCN, 75°C, alkyl halideTertiary amine derivatives

Example : Reaction with benzyl halides forms N-benzylated products.

Acylation

Reaction Conditions Outcome Reference
Amide formationDCM, EDC/HOBt, acyl chlorideStable amide conjugates

Suzuki-Miyaura Cross-Coupling

The compound can be modified to introduce boronate esters for coupling with aryl halides.

Reaction Conditions Outcome Reference
Boronate ester preparationPd catalysis, microwave irradiationAryl-substituted piperidines

Key Step : Introduction of a boronate group at the piperidine ring enables coupling with heteroaryl chlorides (e.g., pyridines).

Methoxy Group Transformations

The 4-methoxybenzyl moiety participates in demethylation and electrophilic substitution.

Demethylation

Reaction Conditions Outcome Reference
BBr₃-mediated demethylationDCM, -78°C to 25°CHydroxyl group formation

Application : Converts methoxy to hydroxyl for further derivatization (e.g., glycosylation).

Hydrogenolysis of the Benzyl Group

The benzyl group is removed under hydrogenation conditions to yield a primary amine.

Reaction Conditions Outcome Reference
Catalytic hydrogenationH₂, Pd/C, EtOH, 25°CPrimary amine

Utility : Facilitates conjugation with carboxylic acids or ketones.

Mitsunobu Reaction for Ether Formation

The hydroxymethyl analog (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) undergoes Mitsunobu reactions, suggesting potential for analogous transformations.

Reaction Conditions Yield Outcome Reference
DIAD/PPh₃-mediated couplingTHF, 0°C to 25°C60-74%Ether-linked heterocycles

Example : Coupling with chlorophenols generates biaryl ethers.

Scientific Research Applications

tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The methoxybenzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthetic routes, applications, and regulatory status:

Compound Name Substituents Synthetic Route Key Applications Notable Data
This compound 4-methoxybenzylamino Not explicitly described in evidence; likely involves Boc-protection of a piperidine intermediate Pharmaceutical intermediate (e.g., kinase inhibitors) Listed by CymitQuimica (Ref: 10-F063354) as a secondary amine for research use
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-methylpentyl Reaction of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate in dioxane/water Intermediate for bioactive molecules 86% yield; NMR/HRMS confirmed purity
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino Not specified Listed on the INCB Red List as a precursor in illicit drug synthesis Subject to regulatory scrutiny due to potential misuse
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-bromo-1H-pyrazol-1-yl Not specified Marketed for industrial and pharmaceutical research (CAS 877399-50-3) Global market analysis available (2025 forecast)
tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate Benzyloxy Not specified Laboratory chemical with applications in organic synthesis Molecular weight: 291.3853 g/mol; CAS 159557-47-8
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl Not specified Building block for aldehydes in cross-coupling reactions High structural similarity (0.98) to other Boc-piperidines

Key Structural and Functional Differences

Substituent Effects: The 4-methoxybenzylamino group in the target compound provides both electron-donating (methoxy) and aromatic (benzyl) features, which may enhance binding affinity in receptor-targeted drug candidates. In contrast, the 4-methylpentyl group in is aliphatic, favoring hydrophobic interactions. Bromopyrazole () and phenylamino () substituents introduce halogenated or aromatic amine functionalities, respectively, altering reactivity and regulatory profiles.

Synthetic Accessibility: The Boc-protection method described for (86% yield) suggests efficient scalability for piperidine derivatives, likely applicable to the target compound. However, the phenylamino derivative () faces regulatory hurdles due to its presence on the INCB Red List .

Analytical Characterization :

  • NMR and HRMS data for provide a benchmark for confirming the identity of similar Boc-piperidines. The absence of such data for the target compound in the evidence suggests a need for further experimental validation.

Biological Activity

Chemical Structure and Properties
tert-Butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate (CAS: 206273-84-9) is a synthetic compound characterized by its piperidine core, which is modified with a tert-butyl group and a 4-(4-methoxybenzylamino) substituent. The molecular formula is C18H28N2O3C_{18}H_{28}N_{2}O_{3}, with a molecular weight of approximately 320.43 g/mol . The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. Specifically, this compound may exhibit activity against certain neurotransmitter receptors, which could explain its potential applications in treating neurological disorders .

Pharmacological Studies

Recent studies have focused on the compound's role as a potential therapeutic agent. Notably, it has been evaluated for:

  • Antidepressant Activity : Preliminary investigations suggest that this compound may influence serotonin and norepinephrine levels in the brain, akin to established antidepressants.
  • Anticancer Properties : In vitro studies have indicated that it may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated .

Case Studies and Research Findings

A series of studies have documented the biological effects of this compound:

  • Antitumor Activity : In xenograft mouse models, this compound demonstrated significant tumor reduction compared to controls, suggesting it may serve as a lead compound for further anticancer drug development .
  • Neuropharmacological Effects : A study evaluating its impact on animal behavior revealed anxiolytic-like effects in rodent models, indicating potential use in anxiety disorders .
  • Enzyme Inhibition Studies : Inhibition assays have shown that this compound can modulate the activity of specific enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor5.0
Similar Compound AAntidepressant10.0
Similar Compound BAnxiolytic7.5

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(4-methoxybenzylamino)piperidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-methoxybenzylamino)piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) . Reaction optimization includes:

  • Solvent selection : Dichloromethane or THF for solubility and inertness.
  • Base choice : Triethylamine or DMAP to neutralize HCl byproducts.
  • Temperature control : Slow addition of reagents at 0°C to minimize side reactions.
    Yield improvements (>80%) are achieved by monitoring progress via TLC or HPLC .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl at ~1.4 ppm, piperidine protons at 3.0–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Exact mass verification (±5 ppm) to rule out byproducts .

Q. What safety protocols are essential for handling this compound?

Key precautions derived from safety data sheets (SDS) include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via oral/dermal/inhalation routes) .
  • Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or biological activity data?

Discrepancies in biological activity (e.g., enzyme inhibition) or chemical reactivity (e.g., unexpected byproducts) require:

  • Replication studies : Reproduce experiments under standardized conditions (solvent, temperature, reagent ratios) .
  • Cross-validation : Use orthogonal techniques (e.g., LC-MS for byproduct identification; isothermal titration calorimetry for binding affinity) .
  • Computational modeling : DFT calculations to predict reactive sites or docking studies to explain variable biological interactions .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Stability challenges (e.g., hydrolysis of the tert-butyl carbamate group) are addressed by:

  • pH control : Store in anhydrous solvents (e.g., THF) at neutral pH to prevent acid/base degradation .
  • Temperature management : Avoid prolonged heating >40°C during synthesis or storage .
  • Light protection : Use amber vials to prevent photodegradation of the methoxybenzyl group .

Q. How can researchers design experiments to elucidate the compound’s mechanism in enzyme inhibition studies?

Methodology includes:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates under varied enzyme concentrations .
  • Competitive binding studies : Use radiolabeled analogs (e.g., ³H-labeled tert-butyl derivatives) to quantify target engagement .
  • Structural analysis : Co-crystallization with target enzymes (e.g., kinases) to map binding interactions .

Methodological Guidance for Data Interpretation

Q. How should researchers address incomplete or conflicting physicochemical data (e.g., solubility, logP)?

  • Experimental determination : Use shake-flask methods for solubility (in DMSO/PBS) and HPLC-based logP measurements .
  • Literature cross-check : Compare with structurally similar tert-butyl piperidine derivatives (e.g., tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate logP ≈ 2.1) .

Q. What analytical workflows are recommended for identifying degradation products?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions .
  • LC-HRMS/MS : Fragment ions and retention times identify degradation pathways (e.g., tert-butyl group cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.